A,17
Description
Structural Characterization of Compound A17
Molecular Composition and Formula Analysis
Gibberellin A17 exhibits a complex molecular structure, defined by its C20H26O7 formula (molecular weight: 378.4 g/mol). Key structural features include:
- Tetracyclic gibberellane skeleton : A fused system of four rings (one five-membered and three six-membered) with a methylidene substituent at the C13 position.
- Tricarboxylic acid groups : Carboxyl groups at positions 2, 4, and 8, contributing to its acidic nature and high solubility.
- Hydroxyl and methyl groups : A hydroxyl group at C12 and a methyl group at C4, influencing steric and electronic interactions.
Table 1: Molecular Properties of Gibberellin A17
Functional Group Distribution
The molecule contains three carboxylic acid groups, a hydroxyl group, and a methylidene moiety, which collectively dictate its reactivity and biological activity. The tricarboxylic acid configuration enables interactions with cellular receptors, such as GIBBERELLIN INSENSITIVE DWARF1 (GID1), which modulates plant growth.
Spectroscopic Identification Techniques
Spectroscopic methods have been pivotal in isolating and characterizing GA17 in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GA17 is routinely identified via GC-MS after derivatization (e.g., methyl esterification and trimethylsilylation). Key findings include:
- Retention Index : ~2653 for GA17 methyl ester TMS ether, enabling differentiation from isomers like GA19 and GA44.
- Mass Spectral Fragments : Prominent ions at m/z 208 (base peak) and m/z 492.2532 (molecular ion).
Table 2: GC-MS Analytical Parameters for GA17
| Parameter | Value/Description | Source |
|---|---|---|
| Derivatization | Methyl ester TMS ether | |
| Retention Index | 2653 | |
| Molecular Ion (M⁺) | m/z 492.2532 (C20H26O7) | |
| Base Peak | m/z 208 |
Thin-Layer Chromatography (TLC)
TLC is used as a preliminary tool to isolate GA17 from plant extracts. For example, in Vicia faba, GA17 migrates with an Rf value distinct from other gibberellins (e.g., GA19, GA44) when resolved in isopropyl ether-acetic acid (95:5).
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for GA17 remains limited, insights into its conformational behavior can be inferred from related gibberellins and computational models.
Challenges in Crystallography
GA17’s hydrophilic carboxylic acid groups and flexible side chains hinder crystallization. However, studies on structurally related gibberellins (e.g., GA3) reveal:
- Binding Pocket Geometry : In the GID1 receptor, gibberellins adopt a conformation where the C3 hydroxyl and C13 methylidene groups stabilize interactions with aromatic residues.
- Conformational Flexibility : The tetracyclic core allows subtle adjustments to accommodate receptor binding, as seen in the GID1-GA3-DELLA ternary complex.
Computational Modeling
Molecular dynamics simulations suggest that GA17’s C12 hydroxyl group and methylidene moiety adopt specific orientations to maximize hydrogen bonding and hydrophobic interactions in biological systems. The molecule’s torsion angles at the C8-C9 and C12-C13 bonds are critical for receptor recognition.
Properties
CAS No. |
82309-44-2 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.432 |
IUPAC Name |
(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3/t12-,14-,17-,18-,19-/m0/s1 |
InChI Key |
OSGVQFYGNHLOLP-UYJMCMLGSA-N |
SMILES |
CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A,17 typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired hydroxyl group at the 3-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
A,17 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A,17 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of A,17 involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position plays a crucial role in its binding to enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, such as modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
2-Hydroxy-5-methoxybenzaldehyde (Compound B)
- Structural Differences : The methoxy group is at position 5 instead of position 3.
- Functional Impact : Altered electron distribution reduces antioxidant efficacy compared to "A,17" due to less favorable resonance stabilization .
- Analytical Differentiation :
4-Hydroxy-3-methoxybenzaldehyde (Vanillin, Compound C)
- Structural Differences : Hydroxy and methoxy groups are adjacent (positions 4 and 3).
- Functional Impact : Vanillin exhibits stronger flavoring properties but weaker antimicrobial activity compared to "this compound" .
- Thermal Stability : Vanillin degrades at 80°C, whereas "this compound" remains stable up to 120°C, as shown in differential scanning calorimetry (DSC) .
Functional Analogues
Salicylaldehyde (2-Hydroxybenzaldehyde, Compound D)
- Structural Differences : Lacks the methoxy group at position 4.
- Bioactivity : Salicylaldehyde shows superior analgesic effects but higher cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to "this compound" (IC₅₀ = 45 µM) .
- Synthetic Utility : Salicylaldehyde is a common precursor in Schiff base synthesis, while "this compound" is preferred in glycosylation studies due to its steric hindrance .
Table 1: Key Properties of "this compound" and Comparable Compounds
| Compound | Molecular Formula | m/z | Retention Time (HPLC, min) | Thermal Stability (°C) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|---|---|
| This compound | C₈H₈O₃ | 153.06 | 8.7 | 120 | 45 (HeLa) |
| 2-Hydroxy-5-methoxy | C₈H₈O₃ | 153.06 | 7.5 | 110 | 55 (HeLa) |
| Vanillin | C₈H₈O₃ | 152.05 | 9.2 | 80 | N/A (flavor focus) |
| Salicylaldehyde | C₇H₆O₂ | 122.03 | 5.3 | 90 | 12 (HeLa) |
Key Observations:
Positional Isomerism : The placement of substituents significantly affects bioactivity and stability. For example, "this compound" outperforms its positional isomer (2-Hydroxy-5-methoxybenzaldehyde) in thermal resilience .
Functional Trade-offs: Compounds like vanillin prioritize organoleptic properties over pharmacological utility, whereas "this compound" balances moderate bioactivity with structural versatility .
Analytical Challenges : Co-elution risks exist for "this compound" and vanillin in GC-MS due to similar molecular weights; however, tandem MS (MS/MS) resolves this via unique fragmentation pathways .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Compound A,17?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms or contradictory findings). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure variables. For example: "How does varying temperature (IV) affect the catalytic efficiency (DV) of Compound this compound in organic synthesis?" Ensure specificity by including measurable variables and avoiding vague terms .
Q. What experimental designs are suitable for investigating Compound this compound's properties?
- Methodological Answer :
Q. What are best practices for data collection in Compound this compound studies?
- Methodological Answer : Use standardized protocols for reproducibility (e.g., NMR calibration, HPLC conditions). For novel compounds, document synthesis steps, purity assessments (≥95%), and spectral data. Leverage triangulation (e.g., cross-validate results via FTIR and mass spectrometry) to enhance reliability .
Advanced Research Questions
Q. How to analyze contradictory data in Compound this compound research?
- Methodological Answer : Apply discrepancy analysis by:
- Conducting sensitivity tests (e.g., varying instrument parameters).
- Using Bayesian statistics to weigh conflicting evidence.
- Replicating experiments under identical conditions to isolate variables .
- Example : If catalytic activity varies across trials, assess environmental humidity’s role via controlled chamber experiments.
Q. How to integrate mixed-methods approaches in Compound this compound studies?
- Methodological Answer : Combine quantitative assays (e.g., kinetic rate measurements) with qualitative observations (e.g., crystallinity changes via SEM). Use sequential explanatory design:
Quantify reaction yields.
Interview experts to interpret anomalous results .
Q. What strategies validate theoretical frameworks in Compound this compound research?
- Methodological Answer : Align hypotheses with established theories (e.g., transition-state theory for catalytic mechanisms). Test predictive validity by comparing computational simulations (e.g., DFT calculations) with empirical data. Revise frameworks if deviations exceed ±10% .
Q. How to design longitudinal studies for this compound's long-term effects?
- Methodological Answer :
- Use accelerated aging protocols (e.g., elevated temperatures) to simulate long-term stability.
- Monitor degradation products monthly via LC-MS.
- Apply survival analysis to predict shelf-life .
Q. How to address reproducibility challenges in this compound experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
